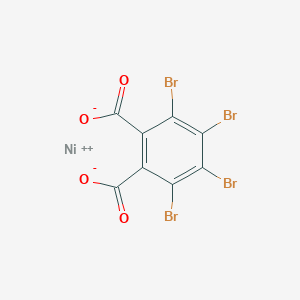

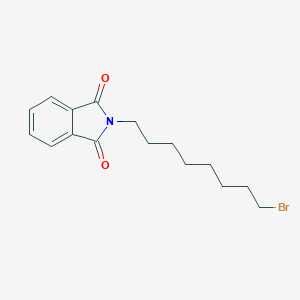

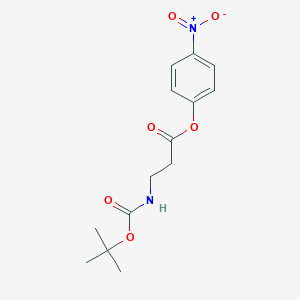

![molecular formula C18H18 B098888 1,2,3,4,7,12-Hexahydrobenzo[a]anthracene CAS No. 16434-62-1](/img/structure/B98888.png)

1,2,3,4,7,12-Hexahydrobenzo[a]anthracene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3,4,7,12-Hexahydrobenzo[a]anthracene (HHBA) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents such as benzene, toluene, and chloroform. HHBA has a unique molecular structure that makes it an ideal candidate for studying the mechanism of action and biochemical and physiological effects of PAHs.

Mechanism Of Action

The mechanism of action of 1,2,3,4,7,12-Hexahydrobenzo[a]anthracene is complex and involves multiple pathways. 1,2,3,4,7,12-Hexahydrobenzo[a]anthracene is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and induce oxidative damage. 1,2,3,4,7,12-Hexahydrobenzo[a]anthracene can also activate the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism and cell proliferation.

Biochemical And Physiological Effects

1,2,3,4,7,12-Hexahydrobenzo[a]anthracene has been shown to have a variety of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and cell cycle arrest. 1,2,3,4,7,12-Hexahydrobenzo[a]anthracene has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells.

Advantages And Limitations For Lab Experiments

1,2,3,4,7,12-Hexahydrobenzo[a]anthracene has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, 1,2,3,4,7,12-Hexahydrobenzo[a]anthracene also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for handling and disposal.

Future Directions

There are several future directions for research on 1,2,3,4,7,12-Hexahydrobenzo[a]anthracene, including its role in environmental health, the development of novel materials and technologies, and its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate the mechanisms of action of 1,2,3,4,7,12-Hexahydrobenzo[a]anthracene and its potential as a tool for understanding the effects of PAHs on human health and the environment.

Synthesis Methods

1,2,3,4,7,12-Hexahydrobenzo[a]anthracene can be synthesized through a variety of methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and Birch reduction. The most commonly used method for synthesizing 1,2,3,4,7,12-Hexahydrobenzo[a]anthracene is the Diels-Alder reaction, which involves the reaction of cyclopentadiene with benzoquinone in the presence of a Lewis acid catalyst.

Scientific Research Applications

1,2,3,4,7,12-Hexahydrobenzo[a]anthracene has been extensively studied for its scientific research applications, including its role in cancer research, environmental toxicology, and material science. In cancer research, 1,2,3,4,7,12-Hexahydrobenzo[a]anthracene has been shown to induce DNA damage and inhibit cell proliferation in various cancer cell lines. In environmental toxicology, 1,2,3,4,7,12-Hexahydrobenzo[a]anthracene has been used as a model compound to study the toxicity and biodegradation of PAHs in soil and water. In material science, 1,2,3,4,7,12-Hexahydrobenzo[a]anthracene has been used as a building block for the synthesis of novel materials with unique optical and electronic properties.

properties

CAS RN |

16434-62-1 |

|---|---|

Product Name |

1,2,3,4,7,12-Hexahydrobenzo[a]anthracene |

Molecular Formula |

C18H18 |

Molecular Weight |

234.3 g/mol |

IUPAC Name |

1,2,3,4,7,12-hexahydrobenzo[a]anthracene |

InChI |

InChI=1S/C18H18/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-2,6-7,9-10H,3-5,8,11-12H2 |

InChI Key |

DFRYGCJZUMYLBW-UHFFFAOYSA-N |

SMILES |

C1CCC2=C(C1)C=CC3=C2CC4=CC=CC=C4C3 |

Canonical SMILES |

C1CCC2=C(C1)C=CC3=C2CC4=CC=CC=C4C3 |

synonyms |

1,2,3,4,7,12-Hexahydrobenz[a]anthracene |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

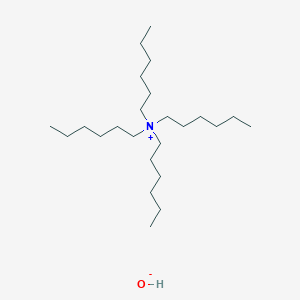

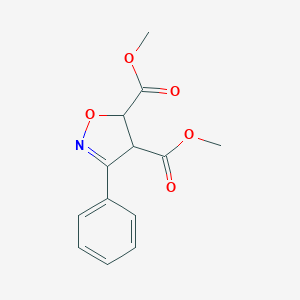

![Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B98811.png)

![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)